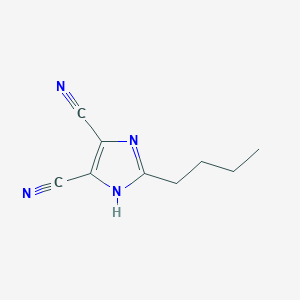

2-butyl-1H-imidazole-4,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-butyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWKJJQNRUVCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413972 | |

| Record name | 2-butyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

114772-25-7 | |

| Record name | 2-butyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-butyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-butyl-1H-imidazole-4,5-dicarbonitrile, identified by the CAS Number 114772-25-7, is a significant heterocyclic compound that serves as a versatile intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its imidazole core, functionalized with a butyl group at the 2-position and two nitrile groups at the 4 and 5-positions, provides a unique scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the context of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 114772-25-7 | [1] |

| Molecular Formula | C₉H₁₀N₄ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Melting Point | 107-108 °C | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO |

Synthesis of this compound

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most commonly achieved through the condensation of diaminomaleonitrile with an appropriate aldehyde.[2] In the case of this compound, the reaction involves diaminomaleonitrile and valeraldehyde (pentanal).

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the carbonyl carbon of valeraldehyde. This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the imine carbon, leads to the formation of a dihydropyrazine intermediate. The final step involves an oxidative aromatization to yield the stable imidazole ring system.

Caption: Generalized reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous compounds.

Materials:

-

Diaminomaleonitrile

-

Valeraldehyde (Pentanal)

-

Ethanol (or other suitable solvent)

-

Oxidizing agent (e.g., air, iodine, or nitrobenzene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Aldehyde: To the stirred solution, add valeraldehyde (1 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: Upon completion of the initial condensation and cyclization, an oxidizing agent may be introduced to facilitate the aromatization of the dihydropyrazine intermediate to the final imidazole product. In many cases, atmospheric oxygen is sufficient for this step during reflux.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Imidazole NH: A broad singlet is expected in the downfield region (δ 12-14 ppm).

-

Butyl Group:

-

A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9 ppm.

-

Two multiplets for the two methylene groups (CH₂) in the middle of the butyl chain are expected between δ 1.3 and 1.8 ppm.

-

A triplet for the methylene group (CH₂) attached to the imidazole ring is expected to be further downfield, around δ 2.8-3.0 ppm, due to the deshielding effect of the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Imidazole Ring:

-

The carbon at the 2-position (C2), bearing the butyl group, is expected to appear around δ 150-160 ppm.

-

The carbons at the 4 and 5-positions (C4 and C5), attached to the nitrile groups, are expected to be in the range of δ 115-125 ppm.

-

-

Nitrile Groups (CN): The carbons of the nitrile groups are expected to resonate around δ 110-120 ppm.

-

Butyl Group: The carbons of the butyl chain are expected to appear in the upfield region, typically between δ 13 and 35 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.

-

C-H Stretch: Absorption bands for the C-H stretching of the butyl group will be observed in the 2850-2960 cm⁻¹ region.

-

C=N and C=C Stretch: Absorptions corresponding to the stretching vibrations of the imidazole ring are expected in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 174, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for alkyl-substituted imidazoles involve the loss of the alkyl chain. A significant fragment at m/z = 117, corresponding to the loss of a propyl radical (C₃H₇), would be expected.

Applications in Drug Development and Research

The primary significance of this compound lies in its role as a key building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The dinitrile functionality offers a versatile handle for various chemical transformations, including cyclization reactions to form fused-ring systems.

One notable application is in the synthesis of novel benzimidazole derivatives that have been investigated for their anticancer properties . The imidazole-dicarbonitrile moiety can be elaborated to create polycyclic aromatic structures that can intercalate with DNA or interact with specific enzyme active sites, potentially leading to cytotoxic effects on cancer cells.

While the direct biological activity of this compound itself is not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways implicated in cancer progression.

Caption: The role of this compound as a precursor in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic route make it an attractive starting material for the construction of novel heterocyclic compounds. Further research into the biological activities of its derivatives is warranted and may lead to the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.

References

- Shaker, Y. M. (2013). Synthesis of Novel 2-Substituted-1H-imidazole-4,5-dicarbonitrile Derivatives. Journal of the Korean Chemical Society, 57(4), 484-488.

Sources

2-butyl-1H-imidazole-4,5-dicarbonitrile melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the critical physicochemical properties of this compound (CAS No. 114772-25-7), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: A Versatile Building Block in Drug Discovery

This compound is a heterocyclic compound featuring a butyl-substituted imidazole core with two nitrile groups. Its molecular structure makes it a valuable precursor for creating more complex, nitrogen-containing heterocyclic molecules. This compound has garnered significant attention as a crucial intermediate in the synthesis of novel therapeutic agents. Notably, it serves as a foundational scaffold in the development of potential anticancer agents, where its structure is elaborated to produce compounds with anti-proliferative activity.[1] The physicochemical properties of this intermediate, specifically its melting point and solubility, are fundamental parameters that govern its handling, reaction conditions, purification, and formulation development.

Core Physicochemical Properties

A summary of the key physical and chemical data for this compound is presented below. These values are critical for its identification, purity assessment, and application in synthesis.

| Property | Value | Source |

| CAS Number | 114772-25-7 | |

| Molecular Formula | C₉H₁₀N₄ | |

| Molecular Weight | 174.20 g/mol | |

| Melting Point | 107-108°C | |

| Aqueous Solubility | >26.1 µg/mL (at pH 7.4) |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C. The reported melting point of 107-108°C for this compound indicates a well-defined crystalline solid.[1] The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate determination of this property is a fundamental quality control step.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard and reliable method for verifying the melting point of a solid sample using a capillary-based melting point apparatus.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Sample Height: A small sample size (1-2 mm) is crucial for accurate measurement, as a larger sample would require more time to melt completely, leading to a broader and less accurate melting range.[2]

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is essential.[3] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an erroneously wide melting range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass and crush it into a fine powder.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (around 85-90°C).

-

Controlled Heating: Decrease the heating rate to 1-2°C per minute to ensure accurate temperature reading.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow and fall within the expected 107-108°C.

Diagram: Melting Point Determination Workflow

A standardized workflow for accurate melting point determination.

Solubility Profile: Guiding Application in Research and Development

Solubility is a paramount property in drug discovery, influencing everything from in vitro assay design to final drug formulation.[4] Understanding the solubility of this compound in both aqueous and organic media is essential for its practical application.

Aqueous Solubility

The aqueous solubility of a compound is critical for its biological testing. The reported solubility of >26.1 µg/mL in an aqueous buffer at pH 7.4 suggests that it is suitable for many standard in vitro biological assays.[1] This level of solubility is often sufficient for initial screening activities. In drug discovery, two types of solubility are commonly assessed: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer. This is a high-throughput method often used in early discovery.[5][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[5][7] The shake-flask method is the gold standard for this measurement.[7]

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the benchmark method for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is necessary to measure the maximum concentration at equilibrium.[7]

-

Equilibration Time: A sufficient incubation period (e.g., 24 hours or longer) is required to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid.[7]

-

Filtration/Centrifugation: This step is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is quantified.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for at least 24 hours to reach equilibrium.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Diagram: Shake-Flask Solubility Workflow

Sources

- 1. This compound|CAS 114772-25-7 [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Butyl-1H-imidazole-4,5-dicarbonitrile

Introduction

In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a privileged structure in drug discovery. This guide focuses on a specific, yet promising, derivative: 2-butyl-1H-imidazole-4,5-dicarbonitrile. With the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol , this compound is characterized by a butyl group at the 2-position and two nitrile moieties at the 4 and 5-positions of the imidazole ring. While direct and extensive biological data on this specific molecule are emerging, its structural features and its role as a key synthetic intermediate strongly suggest a rich potential for significant biological activities. This guide will provide a comprehensive overview of these potential activities, drawing upon data from its derivatives and the broader class of imidazole-containing compounds, and will offer insights into the experimental methodologies required for its evaluation.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount in predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Melting Point | 107-108°C | [3] |

| Appearance | Solid | |

| CAS Number | 114772-25-7 | [3] |

Synthesis of this compound and Its Derivatives

The utility of this compound as a versatile intermediate is evident in the synthesis of more complex heterocyclic systems with demonstrated biological activity. A key application is in the preparation of novel anticancer agents.[3]

Generalized Synthetic Workflow for Derivatives

The dinitrile functionality of this compound serves as a reactive handle for the construction of fused ring systems. A notable example is the synthesis of 2-butyl-1H-benzo[4][5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives.[6]

Caption: Generalized synthetic workflow for the preparation of bioactive derivatives from this compound.

Potential Biological Activities

Based on the known activities of its derivatives and the broader imidazole class of compounds, this compound is a promising candidate for several biological activities.

Anticancer Activity

The most significant evidence for the potential of this compound in oncology stems from the demonstrated anti-proliferative effects of its derivatives.

Mechanism of Action (Postulated): The anticancer effects of imidazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[3] This can be achieved through various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial regulators of cell growth and survival.[3] Furthermore, the planarity of the imidazole ring allows for intercalation into DNA or binding to the active sites of key enzymes involved in cancer progression.

Evidence from Derivatives: A series of novel 2-butyl-1H-benzo[4][5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, synthesized from this compound, have been evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line.[6]

| Compound ID | IC₅₀ (µM) against MCF-7 |

| Derivative 3a | 27.98 |

| Derivative 3b | 26.59 |

| Derivative 4b | 36.95 |

| Doxorubicin (Standard) | Not specified |

| Data extracted from a study on synthesized derivatives.[6] |

These results highlight that the core structure derived from this compound is a viable scaffold for the development of potent anticancer agents. The N-substituted derivatives, in particular, showed significant anti-proliferative activity.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.

-

Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are well-established as effective antimicrobial agents.[7][8] The core imidazole structure is found in several clinically used antifungal and antibacterial drugs.[9]

Postulated Mechanism of Action: The antimicrobial activity of this compound is likely attributable to its ability to disrupt the integrity of bacterial cell membranes or to inhibit essential microbial enzymes.[3] The lipophilic butyl group may facilitate the compound's entry into the microbial cell, while the electron-withdrawing nitrile groups could enhance its interaction with biological targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti-inflammatory Activity

Several imidazole derivatives have demonstrated potent anti-inflammatory properties.[4] For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Postulated Mechanism of Action: The potential anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.[4] Inhibition of this pathway would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production in Macrophages

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Future Directions and Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct biological data is currently limited, the promising anticancer activity of its derivatives provides a strong rationale for its further investigation. Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. A thorough investigation of its mechanism of action, structure-activity relationships, and toxicological profile will be crucial in determining its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing imidazole derivative.

References

-

Synthesis of Novel 2-Butyl-1H-Benzo[4][5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and antimicrobial activity of some 2-substituted-4,5-diphenyl imidazole. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available at: [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PubMed Central. Available at: [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. Available at: [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. Available at: [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. Available at: [Link]

-

Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC - NIH. Available at: [Link]

-

Targeted screening of multiple anti-inflammatory components from Chrysanthemi indici Flos by ligand fishing with affinity UF-LC/MS - NIH. Available at: [Link]

-

1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijfmr.com [ijfmr.com]

- 3. This compound|CAS 114772-25-7 [benchchem.com]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-Butyl-1H-Benzo [4, 5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-Butyl-1H-imidazole-4,5-dicarbonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 2-butyl-1H-imidazole-4,5-dicarbonitrile has emerged as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs. We will explore various synthetic strategies, delve into their anticancer and antimicrobial potential with a focus on structure-activity relationships, and present detailed experimental protocols for key synthetic transformations. This guide aims to be a valuable resource for researchers and scientists working in the field of drug discovery and development, providing both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities allow for diverse interactions with biological targets. This has led to the development of imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents.

The 4,5-dicarbonitrile substitution on the imidazole ring provides a particularly interesting platform for medicinal chemistry. The two nitrile groups are highly versatile functional handles that can be transformed into a variety of other functionalities, such as carboxylic acids, amides, and tetrazoles, enabling the synthesis of diverse libraries of compounds for biological screening. Furthermore, the 2-position of the imidazole ring is readily amenable to substitution with various alkyl and aryl groups, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

This guide focuses specifically on this compound, a key intermediate in the synthesis of potent bioactive molecules. We will explore its synthesis and its role as a precursor to a range of analogs with significant therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most commonly achieved through the cyclization of diaminomaleonitrile (DAMN) with an appropriate electrophile. DAMN, a tetramer of hydrogen cyanide, serves as a readily available and versatile starting material for the construction of the imidazole core.

Synthesis of the Core Scaffold: this compound

A general and effective method for the preparation of 2-alkyl-4,5-dicyanoimidazoles involves the reaction of diaminomaleonitrile with an amide in the presence of a dehydrating agent, followed by thermal cyclization.

Conceptual Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from general procedures):

Step 1: Formation of the Intermediate Adduct

-

To a solution of diaminomaleonitrile (10.8 g, 0.10 mol) in 70 mL of N,N-diethylvaleramide, add phosphorus oxychloride (10 mL, 0.1 mol) dropwise over 10 minutes.

-

Maintain the reaction temperature below 50 °C during the addition.

-

After the addition is complete, cool the resulting solution and pour it into 200 mL of water.

-

Neutralize the solution with concentrated ammonium hydroxide.

-

An oily product will separate. Extract the oil with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to yield the crude intermediate adduct as a light yellow oil.

Step 2: Thermal Cyclization to this compound

-

Heat the crude intermediate adduct obtained in Step 1 to approximately 160 °C.

-

Maintain this temperature for a sufficient time to complete the cyclization, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, this compound, can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis of Analogs

The versatility of the this compound scaffold allows for the synthesis of a wide array of analogs through modifications at the 1-position (N-substitution) and transformation of the nitrile groups.

2.2.1. N-Alkylation and N-Arylation

The nitrogen atom at the 1-position of the imidazole ring can be readily alkylated or arylated to introduce diverse substituents. This is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can significantly impact its biological activity. For instance, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized as potential ACE inhibitors. The synthesis typically involves the reaction of the parent imidazole with an appropriate alkyl or aryl halide in the presence of a base.

2.2.2. Transformation of the Nitrile Groups

The dinitrile functionality at the 4 and 5 positions serves as a valuable precursor for the synthesis of various fused heterocyclic systems. For example, this compound is a key intermediate in the synthesis of novel 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have shown promising anticancer activity.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The imidazole core is a prominent feature in many anticancer drugs. Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines.

One notable example is the synthesis of 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have been evaluated for their activity against the MCF-7 breast cancer cell line.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile | MCF-7 | 27.98 | |

| 3b | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)acrylonitrile | MCF-7 | 26.59 | |

| 4b | 2-butyl-1-methyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile | MCF-7 | 36.95 | |

| Kim-161 (5a) | Substituted imidazole derivative | T24 (Urothelial Carcinoma) | 56.11 | |

| Kim-111 (5b) | Substituted imidazole derivative | T24 (Urothelial Carcinoma) | 67.29 | |

| Compound 23 | Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | |

| Compound 23 | Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | |

| Compound 3a | 1-Butyl-3-(2,4-dinitrophenyl)imidazolium bromide | MDA-MB-435 (Breast Cancer) | 67.2 | |

| Compound 3d | 1-Butyl-3-(4-methoxybenzyl)imidazolium chloride | MDA-MB-435 (Breast Cancer) | 52.5 | |

| Compound 3e | 1-Butyl-3-(3,4-dimethoxybenzyl)imidazolium chloride | MDA-MB-435 (Breast Cancer) | 57.9 |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

N-Substitution: N-alkylation of the imidazole ring can influence anticancer potency. For example, the N-methyl derivative 3b showed slightly better activity than the unsubstituted analog 3a against the MCF-7 cell line.

-

Fused Ring Systems: The formation of fused polycyclic systems, such as in compound 4b , can modulate the anticancer activity. While still active, the cyclized product showed a slightly higher IC50 value compared to its acyclic precursors in this specific study.

-

Substitution on Appended Rings: In other classes of imidazole derivatives, substitutions on appended aromatic rings play a crucial role. For benzenesulfonamide-bearing imidazoles, the nature and position of substituents on the benzenesulfonamide moiety significantly impact the anticancer activity.

Proposed Mechanism of Action:

The anticancer activity of imidazole derivatives is often attributed to their ability to interact with various molecular targets. Some proposed mechanisms include:

-

Tubulin Polymerization Inhibition: Certain imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many imidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

Caption: Putative mechanism of anticancer action for imidazole analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Imidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | |

| HL1 | MRSA | 1250 | |

| HL1 | Acinetobacter baumannii | 1250 | |

| HL1 | Pseudomonas aeruginosa | 5000 | |

| HL2 | Staphylococcus aureus | 625 | |

| HL2 | MRSA | 625 | |

| HL2 | Escherichia coli | 2500 | |

| HL2 | Pseudomonas aeruginosa | 2500 | |

| HL2 | Acinetobacter baumannii | 2500 | |

| 3b | S. aureus | - | |

| 3c | S. aureus | - | |

| 3e | S. aureus | - | |

| 3f | S. aureus | - | |

| 3a | P. aeruginosa | - | |

| 3c | P. aeruginosa | - | |

| 3a | C. albicans | - | |

| 3b | C. albicans | - | |

| 3d | C. albicans | - | |

| 3e | C. albicans | - |

Note: Specific MIC values for compounds 3a-f were not provided in the abstract, but they were reported to have "good activities".

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Lipophilicity: The antibacterial activity of imidazole and imidazolium salts is highly dependent on their lipophilicity, which can be modulated by the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring.

-

Substitution Pattern: The nature and position of substituents on the imidazole ring and any appended groups significantly influence the antimicrobial spectrum and potency. For example, in a series of 1-butylimidazole-derived ionic liquids, different alkyl- and alkoxy-substituted aryl halides led to varying activities against different bacterial and fungal strains.

Proposed Mechanism of Action:

The antimicrobial action of imidazole derivatives can be attributed to several mechanisms, including:

-

Disruption of Cell Membranes: The lipophilic nature of many imidazole compounds allows them to intercalate into and disrupt the integrity of microbial cell membranes.

-

Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

-

Enzyme Inhibition: Imidazole derivatives can also inhibit other essential microbial enzymes, leading to metabolic disruption and cell death.

Caption: Potential mechanisms of antimicrobial action for imidazole analogs.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its dinitrile functionality provide access to a rich chemical space of novel heterocyclic compounds. The demonstrated anticancer and antimicrobial activities of its analogs underscore the therapeutic potential of this scaffold.

Future research in this area should focus on several key aspects:

-

Expansion of Analog Libraries: The synthesis of more diverse analogs with variations at the 1- and 2-positions of the imidazole ring, as well as further transformations of the 4,5-dicarbonitrile groups, will be crucial for exploring a wider range of biological targets.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds will be essential for rational drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant disease models.

-

Development of Structure-Activity Relationship Models: The generation of more comprehensive SAR data will enable the development of predictive models to guide the design of next-generation analogs with improved potency and selectivity.

References

- A series of new 1-butylimidazole-based ionic liquids (3a–h) have been synthesised by the quaternisation reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach with ≈82–95% yield. The solvent-free approach allows the preparation of a variety of ILs with better yields and purities, making any further purification unnecessary. The structures were confirmed by FTIR, 1H NMR

A Technical Guide to the Physicochemical Characterization of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Chemical Profiling

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-butyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, and understanding the core properties of its derivatives is paramount for successful development.[1][2] This document moves beyond a simple data sheet to provide both known properties and, critically, the self-validating experimental protocols required to determine key parameters such as aqueous solubility, ionization constant (pKa), lipophilicity (Log P), and thermal stability. By explaining the causality behind experimental choices, this guide serves as a practical tool for researchers aiming to build a robust data package for this and similar new chemical entities (NCEs).

Introduction and Molecular Identity

This compound belongs to a class of highly functionalized imidazole heterocycles. The imidazole ring is a fundamental component of many biologically active molecules.[3] The dicarbonitrile substitution at the 4 and 5 positions, combined with the alkyl butyl group at the 2-position, creates a unique electronic and steric profile that influences its molecular interactions and bulk properties. Accurate characterization of these properties is a prerequisite for any drug development campaign, impacting everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME) profiling.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 114772-25-7 | [4] |

| Molecular Formula | C9H10N4 | [4] |

| Molecular Weight | 174.2 g/mol |[4] |

Synthesis and Structural Confirmation

A robust understanding of a compound's properties begins with a reliable synthetic route that ensures high purity. While numerous methods exist for imidazole synthesis, a common and effective strategy for this class of compounds involves the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde.[5][6] DAMN is a versatile and widely used precursor for a variety of nitrogen-containing heterocycles, including imidazoles.[7][8]

Generalized Synthetic Workflow

The synthesis can be conceptualized as a one-pot reaction where diaminomaleonitrile is condensed with valeraldehyde (pentanal) in the presence of an oxidizing agent to facilitate the cyclization and subsequent aromatization to the imidazole ring.

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Profiling: Methodologies and Rationale

The following sections detail the standard, validated protocols for determining the critical physicochemical properties of this compound. For each property, the rationale for its importance in drug development is provided, followed by a step-by-step methodology.

Aqueous Solubility

Rationale: Aqueous solubility is a master variable that influences nearly all aspects of a drug's performance. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and produce unreliable results in in-vitro biological assays.[9] It is crucial to distinguish between kinetic and thermodynamic solubility.[10][11] Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput measurement suitable for early discovery.[12] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for late-stage development.[9][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[13]

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A calibration curve prepared from known concentrations of the compound is used for quantification.

-

Reporting: The result is reported in units such as µg/mL or µM. The final pH of the saturated solution should also be measured and reported.[13]

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target, pKa is a critical parameter. For this compound, the imidazole ring contains both a basic (pyridine-like) and a potentially acidic (pyrrole-like) nitrogen, making pKa determination essential.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[16] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[16]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.[15][17]

-

Titration: To determine a basic pKa, titrate the solution with a standardized acid (e.g., 0.1 M HCl). To determine an acidic pKa, first acidify the solution to ~pH 2 and then titrate with a standardized base (e.g., 0.1 M NaOH).[16][17] Add the titrant in small, precise increments and record the pH after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[16] More accurately, the equivalence point is identified as the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half this volume.[17] Specialized software can perform this analysis with high precision.[18]

Caption: Decision logic for selecting between Log P and Log D measurement.

Lipophilicity (Log P / Log D)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes and its overall ADME profile.[19] It is measured as the partition coefficient (Log P) for the neutral species or the distribution coefficient (Log D) for all species at a given pH. The shake-flask method is the benchmark for this determination.[20][21]

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Phase Preparation: Prepare a two-phase system using n-octanol and an aqueous buffer (e.g., pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.[21]

-

Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the saturated n-octanol and saturated buffer. The volume ratio can be adjusted depending on the expected Log P/D to ensure measurable concentrations in both phases.[19]

-

Equilibration: Seal the vessel and shake it at a constant temperature until partitioning equilibrium is reached (typically several hours).[21]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[21]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

Thermal Stability

Rationale: Thermal stability is critical for determining appropriate storage conditions, shelf-life, and manufacturing processes.[23] Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition.[24][25][26]

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC or TGA pan.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates the melting point (Tₘ).

-

TGA Analysis: Place the sample pan into the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.[23]

Summary of Physicochemical Properties

The following table summarizes the known and to-be-determined physicochemical properties for this compound. The values marked "To Be Determined (TBD)" should be obtained using the protocols outlined in this guide.

Table 2: Physicochemical Data Summary

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 174.2 g/mol | Calculation |

| Aqueous Solubility (pH 7.4) | TBD | Shake-Flask Method |

| pKa (basic) | TBD | Potentiometric Titration |

| pKa (acidic) | TBD | Potentiometric Titration |

| Log D (pH 7.4) | TBD | Shake-Flask Method |

| Melting Point (Tₘ) | TBD | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Tₑ) | TBD | Thermogravimetric Analysis (TGA) |

Conclusion

This technical guide has outlined a comprehensive and methodologically sound approach to characterizing the essential physicochemical properties of this compound. By adhering to these validated protocols, researchers can generate a high-quality, reliable data package. This information is foundational for making informed decisions in the drug discovery and development process, from lead optimization and formulation design to predicting in vivo performance. The consistent application of these methods ensures data integrity and facilitates the successful progression of promising chemical entities.

References

-

ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

- Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

-

PubMed Central (PMC). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link]

-

In-Situ. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

-

Baran Lab, Scripps Research. Synthesis of Imidazoles. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

BiotecnologieBT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

-

Wikipedia. Diaminomaleonitrile. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key? Available from: [Link]

-

PubMed Central (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

SciSpace by Typeset. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

precisionFDA. 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Available from: [Link]

-

Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Available from: [Link]

-

Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

METTLER TOLEDO. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

-

SciSpace by Typeset. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. banglajol.info [banglajol.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 114772-25-7 [m.chemicalbook.com]

- 5. baranlab.org [baranlab.org]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 9. evotec.com [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. scispace.com [scispace.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scispace.com [scispace.com]

- 20. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. agroscope.admin.ch [agroscope.admin.ch]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Butyl-1H-imidazole-4,5-dicarbonitrile for the Synthesis of Novel Anticancer Agents

Foreword: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions, making it a frequent component in biologically active compounds.[1] In oncology, numerous imidazole-based drugs have been developed that target a wide array of cellular processes crucial for cancer progression, including cell signaling, proliferation, and apoptosis.[3][4]

This guide focuses on a specific and highly functionalized building block: 2-butyl-1H-imidazole-4,5-dicarbonitrile . This molecule is not merely another imidazole derivative; it is a strategic starting point for creating complex heterocyclic systems with potential anticancer activity. The butyl group at the 2-position provides a lipophilic anchor, while the dinitrile functionality at the 4 and 5-positions offers reactive handles for extensive chemical elaboration. This document provides an in-depth exploration of its application, detailing the synthetic rationale, step-by-step protocols, and methodologies for biological evaluation, tailored for researchers in drug discovery and development.

Section 1: The Precursor Molecule: Physicochemical Profile and Handling

This compound is a versatile chemical intermediate with significant potential in the synthesis of nitrogen-containing heterocycles for medicinal chemistry.[5]

| Property | Value | Reference |

| CAS Number | 114772-25-7 | [5][6] |

| Molecular Formula | C₉H₁₀N₄ | [5][6] |

| Molecular Weight | 174.20 g/mol | [5][6] |

| Melting Point | 107-108°C | [5] |

| Appearance | Solid | [5] |

Safety and Handling: this compound is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 2: Synthetic Strategy: From Dinitrile to Polycyclic Anticancer Agents

The dinitrile groups of this compound are key to its utility. They serve as versatile precursors for constructing more complex, fused heterocyclic systems. A prominent strategy involves the molecular hybridization or conjugation of the imidazole core with other potent pharmacophores, such as benzimidazole and pyridine, to generate novel molecules with enhanced biological activity.[5][7]

Research has demonstrated the use of imidazole derivatives in synthesizing novel 2-butyl-1H-benzo[7][8]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile compounds, which have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7).[5][7] This synthesis requires a precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, which can be prepared from related imidazole starting materials.[7][9] The overall workflow illustrates a multi-step process from a simple imidazole core to a complex, biologically active molecule.

Section 3: Experimental Protocol: Synthesis of Bioactive Imidazole Derivatives

This section details a proven method for synthesizing 2-butyl-1H-benzo[7][8]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, adapted from established literature.[7] The protocol begins with the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Protocol 1: Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile

This step involves the Knoevenagel condensation between an aldehyde and a compound with an active methylene group.

Materials:

-

2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent)

-

2-Cyanomethylbenzimidazole (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 eq.) and 2-cyanomethylbenzimidazole (1 eq.) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (approx. 0.1 eq.) to the mixture.

-

Scientist's Note: Piperidine is a basic catalyst that facilitates the deprotonation of the active methylene group in 2-cyanomethylbenzimidazole, initiating the condensation reaction.

-

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield the (E)-acrylonitrile derivative.

Protocol 2: Intramolecular Cyclization to Form the Final Polycyclic Compound

This step involves a base-catalyzed intramolecular cyclization to form the final fused heterocyclic system.

Materials:

-

(E)-acrylonitrile derivative from Protocol 1 (1 equivalent)

-

Piperidine (solvent and catalyst)

-

Round-bottom flask, reflux condenser

Procedure:

-

Place the (E)-acrylonitrile derivative (1 eq.) in a round-bottom flask.

-

Add an excess of piperidine, which acts as both the solvent and the basic catalyst.

-

Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

-

Scientist's Note: The high temperature and basic environment promote an intramolecular nucleophilic attack from the benzimidazole nitrogen onto the imidazole ring, followed by the elimination of HCl, leading to the formation of the fused pyridine ring. This is a self-cyclization reaction.[7]

-

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The solid product will precipitate. Collect it by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified final compound.

-

Characterize the final product using spectral techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Section 4: Biological Evaluation and Mechanism of Action

Imidazole-based compounds exert their anticancer effects through various mechanisms, often by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[3][10]

Potential Mechanisms of Action

-

Kinase Inhibition: Many imidazole derivatives are designed as ATP-competitive inhibitors of protein kinases.[3] Key oncogenic kinases like Receptor Tyrosine Kinases (EGFR, VEGFR), serine/threonine kinases (RAF, PI3K/Akt), and cyclin-dependent kinases (CDKs) are common targets.[5][10][11][12] The synthesized polycyclic compounds may bind to the ATP pocket of such kinases, inhibiting their function and halting downstream signaling.

-

DNA Interaction: Some planar heterocyclic systems can act as DNA intercalators, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[3]

-

Induction of Apoptosis: The disruption of key signaling pathways often converges on the activation of the apoptotic cascade, leading to programmed cell death in cancer cells.[5]

Protocol 3: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds (dissolved in DMSO to create stock solutions)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for solubilizing formazan)

-

96-well microtiter plates, multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 5: Structure-Activity Relationship (SAR) and Data Interpretation

The biological activity of the synthesized compounds provides valuable insights into the relationship between their chemical structure and anticancer potency. Studies have shown that substitutions on the imidazole and benzimidazole rings can significantly impact activity.

Example Data of Synthesized Derivatives Against MCF-7 Cell Line: [7]

| Compound ID | Description | IC₅₀ (µM) |

| 3a | N-substituted imidazole derivative | 27.98 |

| 3b | N-substituted imidazole derivative | 26.59 |

| 3d | N-substituted imidazole derivative | 35.42 |

| 4b | N-substituted benzimidazole derivative | 36.95 |

Key Insights:

-

N-Substitution Matters: The data suggests that N-substituted compounds are associated with better anticancer activity.[7] This modification can alter the compound's polarity, solubility, and ability to interact with the target protein.

-

Location of Substitution: The most potent compounds in the cited study had substitutions on the imidazole moiety, indicating this position is critical for optimizing biological activity.[7]

Conclusion

This compound stands out as a highly valuable and strategic precursor in the field of anticancer drug discovery. Its inherent chemical functionalities allow for the rational design and synthesis of complex, polycyclic heterocyclic molecules through strategies like molecular hybridization. The resulting compounds have demonstrated significant anti-proliferative activity, likely through the inhibition of key oncogenic signaling pathways. The protocols and insights provided in this guide offer a solid framework for researchers to explore the vast potential of this scaffold, enabling the development of the next generation of targeted cancer therapeutics.

References

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

-

Reddy, C. S., Raghu, M., & Rao, V. J. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[7][8] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry, 32(3). Retrieved from [Link]

-

Allam, M. O., El-Dean, A. M. K., Zaki, R. M., & El-Shaaer, H. M. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. PubMed, 15(13), 3403–3407. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2022). Imidazoles as potential anticancer agents. PubMed Central. Retrieved from [Link]

-

Vo, C. V., La, D. D., Phan, T. T. P., Tran, T. T., Le, M. T., Nguyen, H. T., ... & Chai, K. (2023). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Publishing. Retrieved from [Link]

-

Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

-

Pop, O., Toloman, D., & Olar, R. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Retrieved from [Link]

-

Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Retrieved from [Link]

-

Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

Lan, T., Yang, D., & Cheng, Y. (2019). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. Medicinal Chemistry Research, 28(11), 1896–1902. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Retrieved from [Link]

-

Iljin, V. V., Litasova, E. V., Kvasov, M. S., & Shabanov, P. D. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Retrieved from [Link]

-

Jaber, A. M. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology, 14(2), 163–170. Retrieved from [Link]

-

Wang, Z., Zhang, J., Li, Y., Wang, Y., Zhang, J., & Lu, S. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Imidazole: An Essential Edifice for the Identification of New Lead Compounds and Drug Development. MDPI. Retrieved from [Link]